Ethachlor
CAS No.: 51218-31-6
Cat. No.: VC18918223
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51218-31-6 |
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Molecular Formula | C13H18ClNO2 |
Molecular Weight | 255.74 g/mol |
IUPAC Name | 2-chloro-N-(ethoxymethyl)-N-(2-ethylphenyl)acetamide |
Standard InChI | InChI=1S/C13H18ClNO2/c1-3-11-7-5-6-8-12(11)15(10-17-4-2)13(16)9-14/h5-8H,3-4,9-10H2,1-2H3 |
Standard InChI Key | QJTJSFKYIUWWJE-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC=CC=C1N(COCC)C(=O)CCl |
Introduction
Chemical Properties and Synthesis
Structural and Physicochemical Characteristics
Ethachlor belongs to the chloroacetanilide herbicide class, distinguished by a chloroacetyl group attached to a diethyl-substituted aniline moiety. Key physicochemical properties include:
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Octanol-water partition coefficient (Log ): 4.5
These properties influence Ethachlor’s environmental mobility, facilitating its adsorption to soil organic matter and potential leaching into groundwater .
Synthesis Pathways
Ethachlor is synthesized via a two-step reaction:
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Acylation: 2,6-Diethylaniline reacts with chloroacetyl chloride in the presence of a base (e.g., sodium hydroxide) to form the intermediate N-(chloroacetyl)-2,6-diethylaniline.
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Alkoxylation: The intermediate undergoes alkoxylation with butanol, yielding Ethachlor.
The reaction can be summarized as:
Industrial production optimizes these steps for scalability, with purity levels exceeding 95% in commercial formulations .
Mechanism of Action and Agricultural Applications
Herbicidal Activity
Ethachlor inhibits weed growth by disrupting protein synthesis and cell division. As a pre-emergence herbicide, it is absorbed by germinating shoots and roots, where it inhibits very-long-chain fatty acid (VLCFA) elongation—a critical process for cell membrane formation . This mechanism selectively targets grasses like Echinochloa crus-galli (barnyard grass) and Leptochloa chinensis (sprangletop) while sparing crops such as rice due to metabolic detoxification pathways .
Formulations and Efficacy
Ethachlor is formulated as emulsifiable concentrates (EC), wettable powders (WP), and suspension concentrates (SC). Patent CN1402978A details a suspension agent containing 279 kg Ethachlor (86% purity) combined with atrazine, emulsifiers (e.g., 0201B), and stabilizers, achieving particle sizes below 5 microns for enhanced foliar adhesion . Field trials demonstrate 85–95% weed control efficacy in rice paddies when applied at 1.5–2.0 kg/ha .
Toxicological Profile and Human Health Risks
Acute Toxicity
Ethachlor exhibits moderate acute toxicity (WHO Class III). A fatal case involved a 75-year-old woman who ingested 300 mL of an alachlor-based formulation (closely related to Ethachlor), leading to cardiogenic shock and death within 24 hours . Symptoms in non-fatal cases include hypotension, respiratory depression, and coma, managed via hemoperfusion and supportive care .
Chronic and Carcinogenic Effects
Environmental Impact and Degradation
Ecotoxicology
Ethachlor’s environmental half-life ranges from 30–90 days in soil, with residues detected in water bodies (e.g., 299.6 μg/L in Iran’s Babol Roud River) . Aquatic toxicity studies indicate:
Soil microbial communities, particularly Bradyrhizobium and Anaeromyxobacter, experience diversity reductions under Ethachlor stress, impairing nitrogen cycling .
Biodegradation and Remediation
Microbial degradation by Paracoccidioides spp. and Graminobacteria spp. is the primary detoxification pathway. These organisms metabolize Ethachlor via glutathione conjugation, producing non-toxic mercapturic acids . Bioaugmentation with Pseudomonas strains accelerates degradation rates by 40–60% in contaminated soils .
Regulatory Status and Mitigation Strategies
Global Regulations
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EPA (USA): Tolerance limits of 0.02 ppm in rice grains.
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EU: Approved under Regulation (EC) No 1107/2009 with restrictions on aerial application.
Best Management Practices
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Buffer zones: 10–15 m vegetation strips reduce runoff into aquatic systems .
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Microbial fuel cells (MFCs): Deploy MFCs to enhance Paracoccidioides-mediated degradation in wastewater .
Comparative Analysis with Chloroacetanilide Herbicides
Compound | Chemical Formula | Mechanism of Action | Soil Half-Life (Days) |
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Ethachlor | VLCFA inhibition | 30–90 | |
Alachlor | Microtubule disruption | 20–50 | |
Metolachlor | Lipid biosynthesis inhibition | 45–120 |
Ethachlor’s prolonged soil persistence necessitates stricter monitoring compared to alachlor .
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